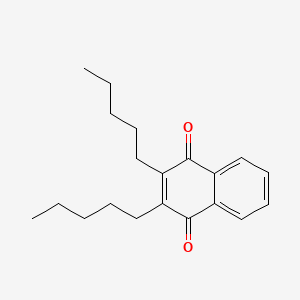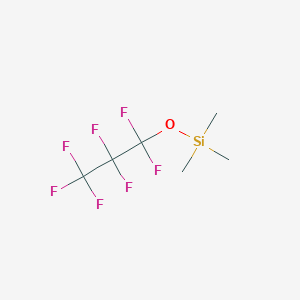
(Heptafluoropropoxy)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptafluoropropoxy)(trimethyl)silane is a chemical compound with the molecular formula C6H11F7OSi. It is known for its unique properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a heptafluoropropoxy group attached to a trimethylsilyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptafluoropropoxy)(trimethyl)silane typically involves the reaction of heptafluoropropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
C3F7OH+ClSi(CH3)3→C3F7OSi(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Heptafluoropropoxy)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form heptafluoropropanol and trimethylsilanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used, depending on the desired reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as heptafluoropropylamines, heptafluoropropyl alcohols, and heptafluoropropyl thiols can be formed.
Hydrolysis Products: The primary products of hydrolysis are heptafluoropropanol and trimethylsilanol.
Scientific Research Applications
(Heptafluoropropoxy)(trimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and bioavailability.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of (Heptafluoropropoxy)(trimethyl)silane involves its ability to interact with various molecular targets through its fluorinated and silyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity, enhanced stability, and altered reactivity. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Heptafluoropropyl)trimethylsilane: Similar in structure but lacks the oxygen atom in the heptafluoropropoxy group.
(Trifluoromethoxy)(trimethyl)silane: Contains a trifluoromethoxy group instead of a heptafluoropropoxy group.
(Pentafluoroethoxy)(trimethyl)silane: Contains a pentafluoroethoxy group instead of a heptafluoropropoxy group.
Uniqueness
(Heptafluoropropoxy)(trimethyl)silane is unique due to the presence of the heptafluoropropoxy group, which imparts distinct properties such as high electronegativity, chemical resistance, and low surface energy. These properties make it particularly valuable in applications where stability and resistance to harsh conditions are required.
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropoxy(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F7OSi/c1-15(2,3)14-6(12,13)4(7,8)5(9,10)11/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYRCBRSNNOOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F7OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50762469 |
Source


|
| Record name | (Heptafluoropropoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50762469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106609-54-5 |
Source


|
| Record name | (Heptafluoropropoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50762469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
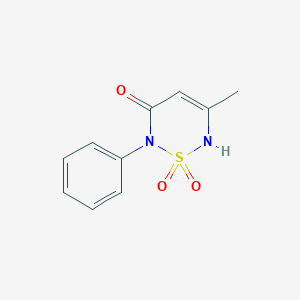
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
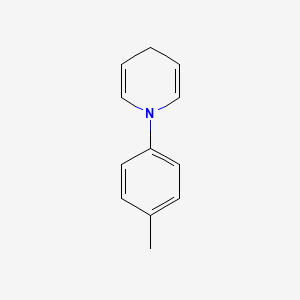
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)
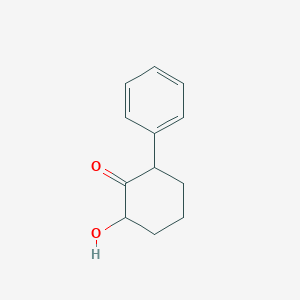
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
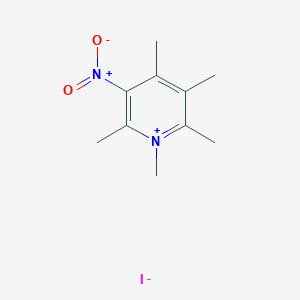
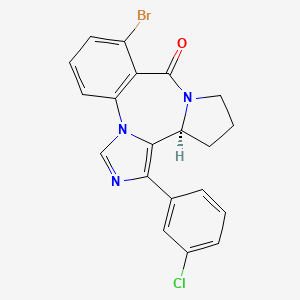
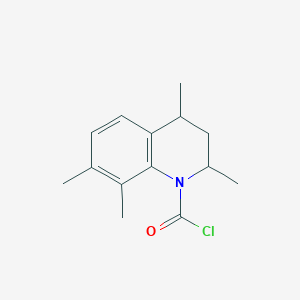
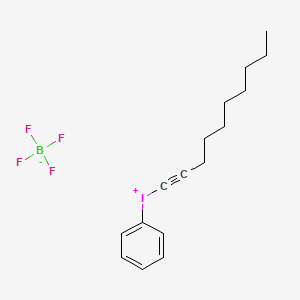

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
